

Pharmacodynamics of Efavirenz in HIV-1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Efavirenz

Cat. No.: B1671121

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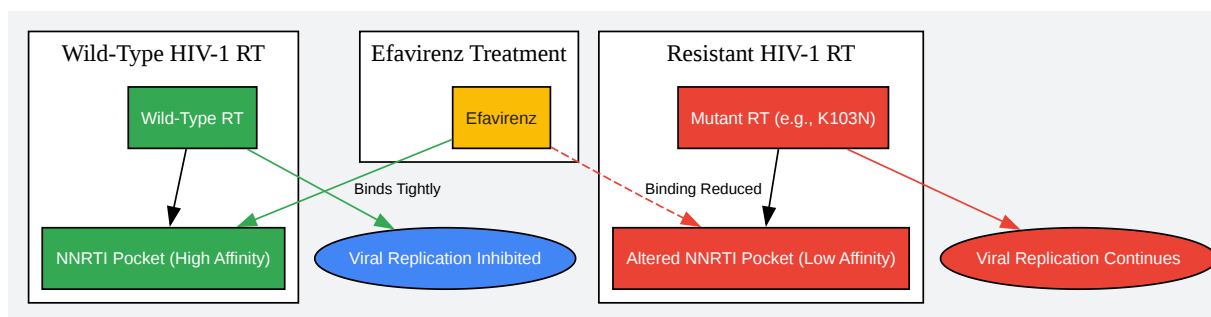
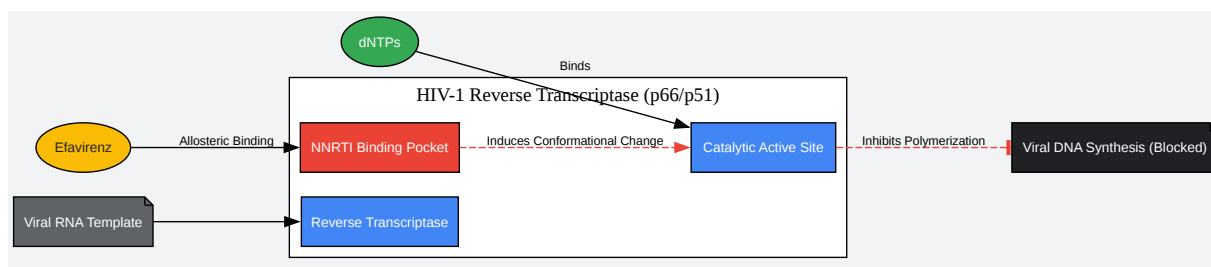
Introduction

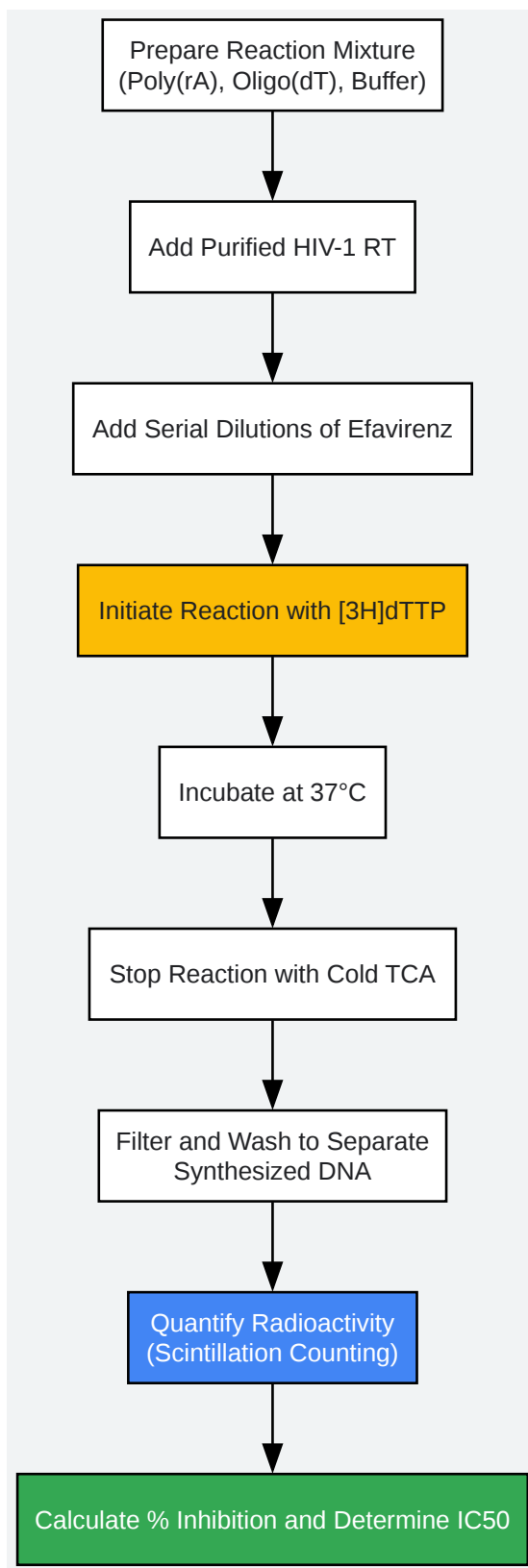
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection. Its potent antiviral activity is highly specific to HIV-1, and it operates through a distinct mechanism that allosterically inhibits the reverse transcriptase enzyme. This guide provides an in-depth exploration of the pharmacodynamics of **Efavirenz**, detailing its mechanism of action, inhibitory concentrations, the development of resistance, and the experimental protocols used to characterize these interactions.

Mechanism of Action

Efavirenz is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), **Efavirenz** does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which limits the mobility of the "thumb" and "finger" subdomains. The result is a distortion of the polymerase active site and a significant reduction in the enzyme's ability to catalyze the polymerization of deoxynucleoside triphosphates (dNTPs) into viral DNA.

Efavirenz does not require intracellular phosphorylation to become active.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com